molecular formula C22H24N4O5S2 B2485440 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886911-22-4

4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2485440
CAS No.: 886911-22-4
M. Wt: 488.58
InChI Key: FGXBQYMQPQLZJL-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a sulfamoyl group and a 1,3,4-oxadiazole ring. Key structural attributes include:

  • Sulfamoyl moiety: The N-methyl and tetrahydrofuran-2-ylmethyl groups confer steric bulk and modulate electronic properties.
  • Benzamide backbone: Serves as a scaffold for hydrogen bonding and π-π stacking, critical for receptor binding.

Properties

IUPAC Name

4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-26(14-16-6-5-13-30-16)33(28,29)17-11-9-15(10-12-17)20(27)23-22-25-24-21(31-22)18-7-3-4-8-19(18)32-2/h3-4,7-12,16H,5-6,13-14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXBQYMQPQLZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • CAS Number : 868675-97-2
  • Molecular Formula : C21H22N4O4S
  • Molecular Weight : 458.6 g/mol

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group is known to mimic natural substrates, allowing it to inhibit specific enzymes crucial for various biological processes. This interaction can lead to significant pharmacological effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have demonstrated effectiveness against a range of bacterial strains due to their ability to inhibit bacterial folic acid synthesis. The presence of a tetrahydrofuran moiety may enhance lipid solubility, thereby improving membrane penetration and increasing antimicrobial efficacy.

Microorganism Activity
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansModerate Activity

Anticancer Potential

The oxadiazole moiety present in the compound has been associated with anticancer activity. Research indicates that oxadiazoles can induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death pathways. The compound's structure allows it to bind selectively to proteins involved in cancer cell survival, thus providing a potential therapeutic avenue for cancer treatment.

Case Studies

  • Study on Anticancer Activity
    A study published in Cancer Research highlighted the efficacy of oxadiazole derivatives in inhibiting tumor growth in vitro and in vivo. The results showed that compounds with similar structural features to our target compound significantly reduced cell viability in various cancer cell lines (IC50 values ranging from 10 µM to 25 µM) .
  • Antimicrobial Screening
    In a comprehensive screening of sulfonamide derivatives, researchers found that compounds with enhanced lipophilicity exhibited higher antibacterial activity against Gram-positive and Gram-negative bacteria. The target compound's structural attributes suggest it may follow a similar trend, warranting further investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substituent Variations

The table below highlights structural and synthetic differences between the target compound and analogs:

Compound Core Structure Key Substituents Synthesis Method Key Spectral Features (IR/NMR)
Target Compound Benzamide + 1,3,4-oxadiazole - Sulfamoyl (N-methyl, tetrahydrofuran-2-ylmethyl)
- 2-(methylthio)phenyl on oxadiazole
Likely hydrazide cyclization + alkylation Expected C=O (1660–1680 cm⁻¹), S=O (1150–1200 cm⁻¹), and oxadiazole ring vibrations (950–1000 cm⁻¹)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () 1,2,4-Triazole-thione - Sulfonyl (4-X-phenyl)
- 2,4-Difluorophenyl
NaOH-mediated cyclization of hydrazinecarbothioamides C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () Benzamide + dihydro-oxadiazole - 5-Thioxo group
- Chlorophenyl
Literature-based thiadiazole derivatization C=S (1250–1300 cm⁻¹), NH (3150–3300 cm⁻¹)
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide () Benzamide + thiazole - Sulfamoyl (N-methyl, phenyl)
- Thiazol-2-yl
Unspecified (database compound) S=O (1150–1200 cm⁻¹), thiazole C-S (650–700 cm⁻¹)
Key Observations:
  • Heterocyclic Influence : The 1,3,4-oxadiazole in the target compound may enhance metabolic stability compared to 1,2,4-triazole-thiones (), which exhibit tautomerism affecting reactivity .
  • Sulfamoyl vs.
  • Substituent Effects : The tetrahydrofuran-2-ylmethyl group in the target increases hydrophilicity relative to phenyl or halophenyl substituents (), which could enhance solubility .

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